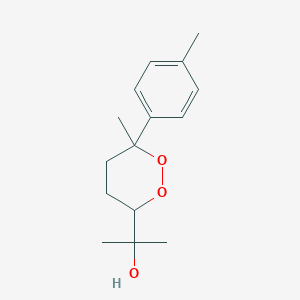

Yingzhaosu C

描述

Structure

3D Structure

属性

IUPAC Name |

2-[6-methyl-6-(4-methylphenyl)dioxan-3-yl]propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-11-5-7-12(8-6-11)15(4)10-9-13(17-18-15)14(2,3)16/h5-8,13,16H,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQCSKGBKUYFSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCC(OO2)C(C)(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Characterization, and Structural Elucidation Methodologies of Yingzhaosu C

Strategies for Natural Product Isolation from Artabotrys Species

Yingzhaosu C is a naturally occurring compound found in Artabotrys uncinatus (L.) Meer., a plant species belonging to the Annonaceae family. researchgate.net The initial step in its isolation involves the extraction of chemical constituents from the plant material, typically the roots, where sesquiterpenoids are often concentrated. vjs.ac.vn This is generally achieved by macerating the dried and powdered plant material in an organic solvent. The choice of solvent is crucial for efficiently extracting compounds of interest while minimizing the co-extraction of undesirable substances. A solvent of medium polarity, such as ethyl acetate or chloroform, is often employed to extract sesquiterpenes like this compound. After extraction, the solvent is evaporated under reduced pressure to yield a crude extract, which is a complex mixture of numerous phytochemicals.

Chromatography is an indispensable tool for separating the components of a complex mixture. For the purification of this compound from the crude Artabotrys extract, a series of chromatographic steps are employed to enrich and ultimately isolate the compound in a pure form. scholaris.ca

The typical purification workflow involves the following:

Column Chromatography (CC): The crude extract is first subjected to column chromatography, often using silica gel as the stationary phase. The extract is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through it. Separation occurs based on the differential adsorption of the compounds to the silica gel. A gradient elution method, starting with a non-polar solvent (like hexane) and gradually increasing the polarity (by adding ethyl acetate, for example), is commonly used. Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound from the initial column chromatography are often further purified using preparative HPLC. This technique offers higher resolution and efficiency. A reversed-phase column (such as C18) is frequently used, where separation is based on the compound's hydrophobicity. A mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used to elute the compounds. By carefully optimizing the chromatographic conditions (e.g., column type, mobile phase composition, flow rate), this compound can be isolated with a high degree of purity.

Advanced Spectroscopic and Spectrometric Approaches for this compound Structural Determination

Once this compound has been isolated in its pure form, its chemical structure is determined using a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and elemental composition. The structure of this compound was successfully determined through such spectroscopic analysis. nih.gov

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to piece together the molecular puzzle of this compound. scholaris.caresearchgate.net

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. Key parameters obtained from a ¹H NMR spectrum include:

Chemical Shift (δ): Indicates the electronic environment of a proton.

Integration: Reveals the relative number of protons corresponding to each signal.

Multiplicity (Splitting Pattern): Describes the number of neighboring protons, following the n+1 rule.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule. It reveals the presence of methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. The chemical shift of each carbon signal indicates its functional group and electronic environment.

Table 1: Representative ¹H NMR Data Interpretation for a Sesquiterpene Skeleton (Note: This is an illustrative table based on typical values for similar compounds, as the specific data for this compound is not publicly available.)

| Proton Position | Chemical Shift (δ) ppm | Multiplicity | Inferred Structural Feature |

| H-3 | ~ 4.5 - 5.5 | Doublet (d) | Proton on a carbon adjacent to an oxygen atom |

| H-7 | ~ 1.5 - 2.5 | Multiplet (m) | Aliphatic proton in a ring system |

| H-12/H-13 | ~ 1.0 - 1.2 | Doublet (d) | Protons of an isopropyl group |

| H-14 | ~ 1.6 - 1.8 | Singlet (s) | Methyl group on a double bond or quaternary carbon |

| H-15 | ~ 0.8 - 1.0 | Doublet (d) | Methyl group adjacent to a methine |

Table 2: Representative ¹³C NMR Data Interpretation for a Sesquiterpene Skeleton (Note: This is an illustrative table based on typical values for similar compounds, as the specific data for this compound is not publicly available.)

| Carbon Position | Chemical Shift (δ) ppm | Carbon Type | Inferred Structural Feature |

| C-1 | ~ 80 - 90 | Quaternary | Carbon bonded to two oxygen atoms (peroxide bridge) |

| C-5 | ~ 75 - 85 | Methine (CH) | Carbon bonded to an oxygen atom |

| C-6 | ~ 120 - 140 | Quaternary | Olefinic carbon (C=C) |

| C-10 | ~ 130 - 150 | Methine (CH) | Olefinic carbon (C=C) |

| C-12/C-13 | ~ 20 - 25 | Methyl (CH₃) | Carbons of an isopropyl group |

| C-14 | ~ 15 - 20 | Methyl (CH₃) | Methyl group |

| C-15 | ~ 10 - 15 | Methyl (CH₃) | Methyl group |

2D NMR experiments are crucial for establishing the connectivity between atoms within the molecule. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms (²J or ³J coupling). Cross-peaks in a COSY spectrum reveal H-C-C-H connections, allowing for the tracing of proton spin systems and the assembly of molecular fragments. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached (¹J coupling). youtube.com This allows for the unambiguous assignment of proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). sdsu.edu HMBC is vital for connecting the fragments identified by COSY and for placing quaternary carbons and heteroatoms within the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is critical for determining the relative stereochemistry and conformation of the molecule.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable information about its structure.

Molecular Formula Validation: High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a molecule's mass, which can be used to determine its elemental composition and thus its molecular formula. This is a critical step in confirming the identity of a newly isolated compound.

Fragmentation Analysis: In the mass spectrometer, a molecule can be broken down into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure. By analyzing these fragmentation patterns, chemists can deduce the connectivity of atoms and identify structural motifs within the molecule, corroborating the structure determined by NMR.

X-ray Crystallography for Absolute Stereochemistry Determination of this compound and Analogs

While a direct X-ray crystallographic analysis of this compound has not been explicitly detailed in readily available literature, the absolute stereochemistry of related compounds, such as Yingzhaosu A, has been successfully determined using this technique. The X-ray diffraction analysis of synthetic Yingzhaosu A was instrumental in providing key information about the stereochemistry of this family of compounds. mdpi.com This method allows for the precise mapping of atoms in a crystalline solid, providing unequivocal proof of the spatial arrangement of substituents around a chiral center. For complex molecules like this compound, where multiple stereocenters exist, X-ray crystallography of a suitable crystalline derivative or a synthetic intermediate is the gold standard for determining the absolute configuration. The insights gained from the crystallographic analysis of its analogs have been crucial in inferring the stereochemical details of this compound.

Chiral Analysis and Stereochemical Assignment of this compound

The definitive assignment of the stereochemistry of this compound was achieved through the enantioselective total synthesis of all four of its possible stereoisomers. acs.orglookchem.comdrugfuture.com This monumental work provided the basis for understanding the chiral nature of this complex molecule.

Enantioselective Analysis Techniques for this compound

The enantioselective synthesis of the stereoisomers of this compound allowed for their individual characterization and comparison with the naturally occurring compound. acs.orglookchem.com Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique frequently employed for the separation and analysis of enantiomers. researchgate.netsemanticscholar.orgnih.govhumanjournals.com While specific details of the chiral HPLC conditions for this compound are not extensively documented in the provided search results, this method would be the standard approach to separate and quantify the different enantiomers. The process involves using a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

The synthesis of the four stereoisomers of this compound involved strategic steps to control the stereochemistry at each chiral center, ultimately leading to the individual diastereomers. acs.org

Diastereoisomeric Studies of this compound and Related Structures

The synthesis of all four stereoisomers of this compound represents a comprehensive diastereoisomeric study. acs.org This allowed for the comparison of their physical and spectroscopic properties, which is essential for assigning the correct structure to the natural product. The synthesis of the diastereoisomeric Yingzhaosu D, starting from S-(−)-limonene, also provided valuable information regarding the configuration at specific carbon atoms (C-4 and C-8), which aids in understanding the stereochemistry of the broader family of Yingzhaosu compounds. mdpi.com

The table below summarizes the stereoisomers of this compound that were synthesized, which was crucial for its stereochemical assignment.

| Stereoisomer | Key Synthetic Precursor | Significance |

| Isomer 1 | Undisclosed chiral pool material | Comparison with natural product |

| Isomer 2 | Undisclosed chiral pool material | Comparison with natural product |

| Isomer 3 | Undisclosed chiral pool material | Comparison with natural product |

| Isomer 4 | Undisclosed chiral pool material | Comparison with natural product |

Chemical Synthesis and Analog Design of Yingzhaosu C

Total Synthesis Approaches to Yingzhaosu C

The total synthesis of this compound has been a challenging yet rewarding endeavor, leading to the development of several sophisticated chemical strategies. These approaches aim not only to construct the molecule but also to control its intricate stereochemistry.

Enantioselective Synthetic Strategies for this compound

A foundational contribution to the synthesis of this compound came from Xu and Dong in 1995. Their work reported the first enantioselective total syntheses of all four stereoisomers of this compound. This research prominently featured the application of Sharpless asymmetric epoxidations, a powerful tool for introducing chirality, and established methodologies for constructing the characteristic 1,2-dioxane (B1202867) skeleton. The ability to synthesize individual stereoisomers was crucial for understanding structure-activity relationships and for providing pure samples for biological evaluation.

Concise and Efficient Synthesis Routes for this compound

In pursuit of greater efficiency, researchers have focused on developing shorter and more direct synthetic pathways. The work by Boukouvalas and colleagues (1995) introduced a "Concise Synthesis of this compound and epi-Yingzhaosu C by Peroxyl Radical Cyclization," demonstrating an efficient method for assembling the key peroxide ring. Furthermore, Monasterolo, Müller-Bunz, and Gilheany (2019) reported "shortest formal syntheses" of this compound precursors utilizing ligand-promoted asymmetric Grignard addition to ketones. This approach leverages the stereocontrolled formation of tertiary alcohols, which can then be efficiently converted into the target molecule's framework. Some studies have also reported syntheses from sesquiterpenoids in a single step, highlighting the drive for highly streamlined routes.

Peroxyl Radical Cyclization Methodologies in this compound Synthesis

A key methodology employed in this compound synthesis is the tandem peroxyl radical cyclization-oxygen entrapment, as pioneered by Boukouvalas et al.. This strategy is instrumental in forming the strained endoperoxide moiety, a hallmark of this compound. The process involves the generation of peroxy radicals, which then undergo intramolecular cyclization, followed by trapping with molecular oxygen to construct the bicyclic peroxide system. Related research has also explored the peroxidation of dienes using cobalt catalysts and oxygen, employing similar radical cyclization principles to create analogous bridged bicyclic peroxide structures.

Grignard Reagent Applications in Stereocontrolled Synthesis of this compound

The development of ligand-mediated asymmetric Grignard additions has significantly advanced the stereocontrolled synthesis of complex molecules, including precursors to this compound. Monasterolo, Müller-Bunz, and Gilheany's methodology utilizes sophisticated chiral ligands to direct the addition of Grignard reagents to ketones with high enantioselectivity. This allows for the precise control of stereochemistry at the newly formed tertiary alcohol center, which can then be integrated into the synthesis of this compound through subsequent transformations. This method is noted for its simplicity, efficiency, and broad applicability, enabling the generation of various chiral building blocks.

Synthesis of this compound Diastereoisomers and Epimers (e.g., epi-Yingzhaosu C)

The precise control of stereochemistry is paramount in the synthesis of natural products like this compound, as different stereoisomers can exhibit distinct biological activities. Xu and Dong's seminal work not only provided enantioselective access to this compound but also successfully synthesized all four of its stereoisomers, offering a complete stereochemical map. The peroxyl radical cyclization approach by Boukouvalas et al. has also proven effective for accessing specific epimers, such as epi-Yingzhaosu C. Furthermore, the synthesis of related diastereoisomers, including Yingzhaosu D, has provided valuable insights into the stereochemical configurations at various positions within the Yingzhaosu family.

Rational Design and Synthesis of this compound Analogs and Derivatives

Building upon the established synthetic routes and the biological significance of Yingzhaosu compounds, considerable effort has been directed towards the rational design and synthesis of analogues and derivatives. The goal is to explore structure-activity relationships and to develop compounds with enhanced efficacy or improved pharmacokinetic properties.

The potent antimalarial activity of Yingzhaosu A and C has served as a template for designing new molecules. For instance, Arteflene (Ro 42-1611), a synthetic derivative of Yingzhaosu A, incorporates a 1,2-dioxane unit and has demonstrated significant antimalarial activity, illustrating a successful strategy for structural modification. Researchers have also synthesized simpler compounds featuring the dioxane unit, which are structurally related to the Yingzhaosu family. Moreover, the versatile Grignard addition methodology allows for the facile generation of diverse analogues by varying the ketone and Grignard reagent components, thus enabling broad exploration of chemical space for potential drug discovery.

Compound List

Yingzhaosu A

this compound

Yingzhaosu D

epi-Yingzhaosu C

Arteflene (Ro 42-1611)

Synthetic Methodologies for this compound and Related Compounds

| Methodology | Key Researchers/Groups | Primary Target(s) | Key Features | References |

| Enantioselective Total Synthesis | Xu & Dong (1995) | All four stereoisomers of this compound | Sharpless asymmetric epoxidation, 1,2-dioxane skeleton construction | |

| Peroxyl Radical Cyclization | Boukouvalas et al. (1995) | This compound, epi-Yingzhaosu C | Tandem peroxyl radical cyclization-oxygen entrapment, formation of endoperoxide | |

| Ligand-Mediated Asymmetric Grignard Addition | Monasterolo, Müller-Bunz, Gilheany (2019) | Precursors for this compound, chiral tertiary alcohols | Chiral ligands, stereocontrolled addition of Grignard reagents, high ee | |

| Radical Cyclization (Co-catalyzed peroxidation) | Various | Yingzhaosu A analogues | Peroxidation of dienes, formation of bridged bicyclic peroxides | |

| Synthesis of Analogues | Various | Arteflene, simpler dioxane-containing molecules | Modification of Yingzhaosu A scaffold, exploration of structure-activity relationships |

Structural Modification Strategies for Enhanced Biological Activity

Research has indicated that stereochemical variations can significantly impact activity. For instance, the C(14)-epimer of Yingzhaosu A, a closely related compound, demonstrated higher antiplasmodial activity compared to the parent compound, both in vitro and in vivo mdpi.com. This suggests that precise control over stereochemistry during synthesis is paramount for optimizing biological effects. Furthermore, studies on artemisinin (B1665778) derivatives, which share the endoperoxide pharmacophore, have shown that modifications at specific positions, such as C10 or C14, can lead to improved efficacy and solubility nih.gov. The development of synthetic peroxides like arteflene, derived from Yingzhaosu A, highlights the potential of creating simpler analogs with potent antimalarial effects by retaining the peroxide moiety and incorporating lipophilic aromatic ring systems nih.gov. Some synthetic Yingzhaosu analogs have even exhibited better activity than artemisinin itself researchgate.netresearchgate.net. These findings underscore the principle that the endoperoxide group is essential, and strategic modifications can yield compounds with superior pharmacological properties.

Table 1: Comparative Biological Activity of Yingzhaosu Analogs (Illustrative)

| Compound Name | Modification Strategy | Comparative Activity (vs. Artemisinin) | Reference |

| C(14)-epiyingzhaosu A | Epimerization at C(14) position | Higher antiplasmodial activity | mdpi.com |

| Arteflene | Synthetic analog of Yingzhaosu A | Potent antimalarial activity | nih.gov |

| Various Yingzhaosu Analogs | Structural modifications (general) | Exhibited better activity | researchgate.netresearchgate.net |

Incorporation of the 1,2-Dioxane Unit in Synthetic Targets

The 1,2-dioxane ring system, or more broadly the endoperoxide bridge, is a defining characteristic of this compound and is fundamental to its biological activity. Synthetic strategies have therefore focused on efficiently constructing this crucial structural motif.

Several approaches have been employed for the synthesis of this compound and related 1,2-dioxane structures. One notable method involves the "concise synthesis of this compound and epi-yingzhaosu C by peroxyl radical cyclization" mdpi.commdpi.comacs.org. Other efficient synthetic routes have been reported, including methods that utilize peroxyl radical cyclization mdpi.commdpi.comacs.org and enantioselective Grignard synthesis for the preparation of related bridged bicyclic peroxides rsc.org. The synthesis of Yingzhaosu A, which shares a similar core structure, has been achieved in as few as eight steps starting from (S)-limonene, employing multicomponent free-radical domino reactions to construct the bridged bicyclic endoperoxide core nih.gov. Research into the synthesis of 1,2-dioxanes has also explored methods such as the stereospecific intramolecular alkylation of hydroperoxyacetals and conjugate addition of hydroperoxy enoates, providing general solutions for incorporating the 1,2-dioxane unit into various peroxide natural products researchgate.netnih.gov. Furthermore, studies investigating the role of the peroxide group in related 1,2-dioxanes for antileishmanial activity suggest that this moiety is a key pharmacophore, although its absence in some analogs did not always negate bioactivity acs.org. The synthesis of 1,2-dioxanes structurally similar to Yingzhaosu A and C has also been achieved through asymmetric peroxidation using hydrogen peroxide ucc.ie.

Table 2: Key Synthetic Approaches to this compound and Related 1,2-Dioxanes

| Synthetic Strategy | Key Reaction/Methodology | Structural Relevance to this compound | Reference(s) |

| Peroxyl Radical Cyclization | Formation of the endoperoxide bridge via radical cyclization | Direct synthesis of this compound/epi-C | mdpi.commdpi.comacs.org |

| Enantioselective Grignard Synthesis | Asymmetric synthesis of bridged bicyclic peroxides | Synthesis of related structures | rsc.org |

| Multicomponent Free-Radical Domino Reaction | Construction of bridged bicyclic endoperoxide core | Synthesis of Yingzhaosu A (related) | nih.gov |

| Stereospecific Intramolecular Alkylation of Hydroperoxyacetals | Formation of the 1,2-dioxane core | General strategy for 1,2-dioxanes | researchgate.netnih.gov |

| Conjugate Addition of Hydroperoxy Enoates | Formation of the 1,2-dioxane propionate (B1217596) core | General strategy for 1,2-dioxanes | researchgate.netnih.gov |

| Asymmetric Peroxidation using Hydrogen Peroxide | Synthesis of 1,2-dioxanes | Structurally similar to Yingzhaosu A/C | ucc.ie |

Compound List:

this compound

epi-yingzhaosu C

Yingzhaosu A

C(14)-epiyingzhaosu A

Arteflene

Artemisinin

Artemether

Artesunate

Quinine

Fenozan-50F

Cardamom peroxide

Peroxyplakorates (family)

Plakinic acids (family)

Boivinianin A

Boivinianin B

Gossonorol

Molecular and Cellular Mechanisms of Action of Yingzhaosu C

Investigation of Intracellular Targets and Pathways of Yingzhaosu Endoperoxides

The biological activity of yingzhaosu endoperoxides, including Yingzhaosu C, is intrinsically linked to the chemical reactivity of their endoperoxide bridge. The prevailing mechanism suggests that these compounds act as prodrugs, requiring activation within the target cell to exert their cytotoxic effects. This activation process is primarily initiated by iron, leading to the generation of reactive species that can damage essential biomolecules within the parasite or cell.

Iron(II)-Induced Degradation and Radical Species Formation

The central hypothesis for the mechanism of action of yingzhaosu compounds is their iron(II)-induced degradation. nih.govmdpi.com This process involves the reductive cleavage of the endoperoxide bridge by a ferrous iron source, which is a key step in the formation of cytotoxic radical species. researchgate.net

The activation of yingzhaosu endoperoxides is critically dependent on the presence of iron(II). mdpi.com Within the context of malaria, the parasite's digestion of hemoglobin releases large amounts of heme, which contains iron in the ferrous (Fe²⁺) state. nih.gov This heme-iron is considered a primary activator of yingzhaosu compounds. nih.govresearchgate.net The interaction between the endoperoxide and heme-iron leads to a bioreductive activation, initiating a cascade of reactions that generate cytotoxic species. nih.govresearchgate.net

Recent studies on Yingzhaosu A, a closely related compound, have shown that it is attacked by heme, leading to the cleavage of the endoperoxide bond and the formation of a sterically hindered tertiary oxygen-centered radical. nih.gov This initial radical then undergoes rearrangement. nih.gov While heme is a significant activator, other intracellular iron sources can also facilitate this degradation in a Fenton-type reaction. mdpi.comnih.gov This broader reactivity suggests that the mechanism is not solely reliant on the high heme concentrations found in malaria parasites, potentially explaining the observed activity against other cell types.

The iron(II)-induced degradation of yingzhaosu endoperoxides results in the formation of highly reactive intermediates. mdpi.com It is proposed that this process generates both carbon-centered radicals and potentially high-valent iron-oxo species. acs.org Specifically for Yingzhaosu A, this degradation is believed to produce two key alkylating species: an unsaturated ketone and a cyclohexyl radical. nih.govmdpi.commdpi.com These reactive species are thought to be responsible for the antiparasitic effects by alkylating and damaging vital parasitic proteins and other macromolecules. nih.govnih.govmdpi.com The formation of these intermediates is a crucial step in the cytotoxic cascade initiated by the endoperoxide. acs.org

The generation of a cyclohexyl radical has been substantiated through experimental evidence. mdpi.comnih.gov Studies on analogous β-sulfonyl endoperoxides have also provided evidence for the formation of carbon-centered cyclohexyl radicals and their potential oxidation to carbocations, which are also potent alkylating agents. capes.gov.br

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. libretexts.orgnumberanalytics.com This method has been instrumental in providing direct evidence for the formation of radical intermediates during the activation of endoperoxides. mdpi.comnih.gov

In the study of yingzhaosu compounds, ESR has been used to detect the formation of a cyclohexyl radical following the iron(II)-induced degradation of Yingzhaosu A. mdpi.comnih.gov This technique allows for the direct observation of these transient radical species, confirming their generation as part of the mechanism of action. dgk-ev.de The ability of ESR to identify and quantify free radicals makes it an invaluable tool for investigating the reactive intermediates central to the biological activity of yingzhaosu endoperoxides. numberanalytics.comdgk-ev.de

Interaction with Biological Macromolecules (e.g., Proteins)

The reactive intermediates generated from the iron-activated yingzhaosu compounds, primarily carbon-centered radicals and other alkylating species, are believed to be the ultimate effectors of cytotoxicity. nih.govmdpi.comacs.org These highly reactive molecules can covalently modify and damage a variety of essential biological macromolecules within the cell, with proteins being a primary target. nih.govresearchgate.net

The alkylation of vital parasitic proteins by these intermediates can disrupt their function, leading to a cascade of events that culminates in cell death. nih.govresearchgate.net While specific protein targets of this compound have not been fully elucidated, studies on related endoperoxides like artemisinin (B1665778) have shown that they can alkylate a range of proteins, including those involved in critical metabolic pathways. nih.gov It is hypothesized that a similar multi-target alkylation occurs with yingzhaosu-derived radicals, contributing to their broad cytotoxic effects. nih.govresearchgate.net The interaction is not limited to proteins; heme itself can also be alkylated by the activated drug. nih.gov

Pre-clinical In Vitro Cellular Activities of this compound and Analogs

This compound and its synthetic analogs have demonstrated notable in vitro activity against various cell lines, particularly cancer cells. Research has highlighted the cytotoxic potential of these compounds, suggesting their promise as templates for the development of new therapeutic agents.

This compound has shown inhibitory effects against several human tumor cell lines. mdpi.com Specifically, it exhibited IC₅₀ values of 3.24 µM against HCT-116 (colon cancer), 3.23 µM against HepG2 (liver cancer), and 3.14 µM against A2780 (ovarian cancer) cells. mdpi.com

The C(14)-epimer of Yingzhaosu A, a structurally related analog, has also displayed potent cytotoxic activity. It was found to be effective against the KB nasopharyngeal cancer cell line in vitro. nih.gov The development of synthetic analogs has been a key area of research, aiming to improve potency and selectivity. For instance, some synthetic derivatives of Yingzhaosu A have shown nanomolar in vitro antimalarial activity, comparable to the established drug arteflene. researchgate.net These findings underscore the potential of the yingzhaosu scaffold in designing new bioactive compounds. nih.govmdpi.com

Table 1: In Vitro Cellular Activities of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| HCT-116 | Colon Cancer | 3.24 mdpi.com |

| HepG2 | Liver Cancer | 3.23 mdpi.com |

| A2780 | Ovarian Cancer | 3.14 mdpi.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Yingzhaosu A |

| Arteflene |

| C(14)-epi-yingzhaosu A |

Cellular Assays for Antiparasitic Effects (e.g., Plasmodium falciparum, P. berghei)

This compound, a sesquiterpene peroxide, has demonstrated notable activity in cellular assays against malaria parasites. researchgate.net Its efficacy has been evaluated against both human and rodent malaria species, primarily Plasmodium falciparum and Plasmodium berghei, respectively. researchgate.netmdpi.comresearchgate.net

In vitro studies targeting P. falciparum, the deadliest species of human malaria parasite, have been crucial in quantifying the compound's intrinsic antimalarial potency. mdpi.comresearchgate.netnih.gov Assays using chloroquine-resistant strains, such as the K1 strain, are particularly significant given the global challenge of drug resistance. mdpi.comresearchgate.net For instance, Yingzhaosu A, a closely related analogue, showed moderate in vitro activity with a 50% inhibitory concentration (IC50) of 0.11 µM against the K1 strain and lower activity (IC50 = 0.38 µM) against the chloroquine-sensitive NF54(3D7) strain. researchgate.net The stereochemistry at the C(14) position has been shown to significantly influence this activity; the C(14)-epimer of Yingzhaosu A was found to be more potent, with an IC50 value of 56 nM against the K1 strain. mdpi.com

In vivo assessments are often conducted using murine models infected with P. berghei. mdpi.comphcogj.com These studies provide insights into the compound's efficacy within a complex biological system. This compound and its analogues have shown activity in mice infected with P. berghei, comparable to established antimalarials like mefloquine (B1676156) and quinine, although reportedly tenfold less potent than artemisinin. researchgate.net The C(14)-epimer of Yingzhaosu A was also more potent than the parent compound in a P. berghei mouse model. mdpi.com

The following table summarizes the reported antiparasitic activities of Yingzhaosu analogues.

Table 1: Antiparasitic Activity of Yingzhaosu Analogues

Anti-proliferative Studies in Cancer Cell Lines (e.g., KB nasal-pharyngeal, HCT-116, HepG2, A2780)

The cytotoxic potential of this compound and its analogues has been investigated against several human cancer cell lines. researchgate.net The mechanism of action is thought to share similarities with its antimalarial activity, involving the iron-mediated cleavage of the endoperoxide bridge to generate reactive oxygen species and carbon-centered radicals that induce cellular damage and apoptosis. niscpr.res.in

Studies have reported the cytotoxic activity of Yingzhaosu A and its C(14)-epimer against the KB human nasopharyngeal cancer cell line. researchgate.netacs.org A significant difference in potency was observed, with the C(14)-epimer demonstrating substantially higher cytotoxicity. mdpi.comresearchgate.net While Yingzhaosu A showed an ED50 of 36.6 µg/mL (or 135.4 µM), its epimer had an ED50 of just 0.57 µg/mL, highlighting the critical role of stereochemistry in its anti-proliferative effects. mdpi.comresearchgate.net

The activity of related compounds has also been explored in other cancer cell lines. For example, human colorectal carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cells are common models for anticancer screening. japsonline.commdpi.comdergipark.org.tr While direct data for this compound on these specific lines is limited in the provided context, the evaluation of other endoperoxides against such lines supports the rationale for investigating this compound's potential. japsonline.commdpi.com Similarly, the A2780 ovarian cancer cell line is another standard for evaluating cytotoxic compounds.

The table below presents data on the anti-proliferative activity of Yingzhaosu analogues.

Table 2: Anti-proliferative Activity of Yingzhaosu Analogues

Antiviral Effects (e.g., Coxsackie virus B3)

The therapeutic potential of endoperoxide-containing compounds extends to antiviral applications. While research on this compound itself is not extensively detailed in the provided sources, studies on other compounds against viruses like Coxsackie virus B3 (CVB3) establish a basis for its potential investigation. nih.gov CVB3 is a significant human pathogen responsible for conditions such as viral myocarditis and meningitis. nih.goviimmun.rumdpi.com

The search for effective antiviral agents against CVB3 is ongoing, as there are currently no approved vaccines or specific therapies. nih.govfrontierspartnerships.org Research into other natural and synthetic compounds has shown that it is possible to inhibit CVB3 replication. nih.govmdpi.comfrontiersin.org For example, Jiadifenoic acid C has been shown to exhibit strong antiviral activity against multiple strains of Coxsackie B viruses, including pleconaril-resistant variants, by reducing viral RNA and protein synthesis. nih.gov The mechanism appears to target an early stage of viral replication. nih.gov This demonstrates that natural products can serve as valuable leads for anti-CVB3 drug development, suggesting that the reactive nature of the endoperoxide in this compound could potentially interfere with viral components or replication processes.

Structure-Activity Relationships (SAR) Governing Mechanistic Pathways

Influence of Peroxide Moiety on Biological Activity

The endoperoxide bridge is the quintessential pharmacophore responsible for the biological activity of this compound and related compounds like artemisinin. niscpr.res.innih.govjocpr.compsu.edu This 1,2-dioxane (B1202867) moiety is crucial for both the antimalarial and cytotoxic effects. researchgate.netmdpi.comnih.gov The prevailing mechanism of action involves the reductive activation of the peroxide bond, a process catalyzed by intracellular iron, particularly the ferrous iron (Fe²⁺) in heme, which is abundant in malaria-infected erythrocytes. mdpi.comniscpr.res.innih.gov

Cleavage of the O-O bond is an essential first step, leading to the formation of highly reactive oxygen-centered radicals (oxyl radicals). nih.gov These primary radicals can then rearrange to form stabilized carbon-centered radicals. mdpi.comnih.gov These radical species are potent alkylating agents that can damage a wide array of vital biomolecules within the parasite or cancer cell, including proteins and heme itself, leading to cell death. mdpi.comniscpr.res.in

The absolute requirement of the peroxide bridge for bioactivity is unequivocally demonstrated by the fact that deoxy-analogues, which lack this feature, are biologically inactive. jocpr.complos.org For instance, deoxyartemisinin (B22630) shows no significant activity against P. berghei in mice or in yeast models, confirming that the rest of the molecular scaffold serves primarily to position the peroxide bridge correctly for its iron-mediated activation. jocpr.complos.org Therefore, the design of new synthetic endoperoxides focuses on maintaining this critical peroxide function while modifying other parts of the molecule to improve properties like solubility and stability. researchgate.netnih.gov

Impact of Stereochemistry and Substituent Variations on Mechanism

Beyond the essential peroxide bridge, the specific three-dimensional arrangement of atoms (stereochemistry) and the nature of substituent groups on the molecular scaffold profoundly impact the biological activity of Yingzhaosu compounds. mdpi.comkhanacademy.org The interaction between a drug and its biological target is often highly stereospecific, akin to a key fitting into a lock. khanacademy.org

As demonstrated in the antiparasitic and anti-proliferative assays, the stereochemistry at the C(14) position of the Yingzhaosu scaffold is a critical determinant of potency. mdpi.com The C(14)-epi-Yingzhaosu A, a stereoisomer of Yingzhaosu A, exhibits significantly enhanced activity against both P. falciparum and KB cancer cells. mdpi.comresearchgate.net This suggests that the spatial orientation of the substituent at this position influences how effectively the molecule can access or interact with its activation machinery (e.g., heme-iron) or its ultimate biological targets within the cell.

Variations in substituents can also modulate activity by altering the electronic properties or stability of the molecule and its radical intermediates. nih.govsaskoer.ca For example, the development of synthetic analogues like Arteflene, derived from the Yingzhaosu A template, involved modifying the structure to improve its drug-like properties while retaining the core endoperoxide pharmacophore. nih.govnih.gov These modifications can influence factors such as lipophilicity, which affects cell membrane permeability, and the chemical stability of the peroxide bond itself. nih.govpsu.edu The strategic variation of substituents is a key approach in medicinal chemistry to optimize the therapeutic profile of a lead compound like this compound. saskoer.casapub.org

Advanced Analytical and Computational Methodologies in Yingzhaosu C Research

Chromatographic-Mass Spectrometric Techniques for Metabolomics and Profiling

Chromatography coupled with mass spectrometry has emerged as a powerful tool for the comprehensive analysis of complex chemical mixtures, and its application has been crucial in the study of natural products like Yingzhaosu C.

UHPLC-Q-TOF-MS for Metabolite Analysis

Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) is a state-of-the-art technique that offers high resolution, sensitivity, and mass accuracy, making it ideal for metabolomics studies. In the context of this compound research, this technique has been successfully employed for the metabolic profiling of plant extracts.

In a notable study focused on the chemical constituents of Chimonanthus grammatus, researchers utilized UHPLC-HRMS-MS to perform a comprehensive metabolite analysis. This compound was one of the numerous compounds identified in the plant extract. The high-resolution mass spectrometry allowed for the accurate determination of its molecular formula and mass-to-charge ratio, facilitating its unambiguous identification within a complex matrix acs.org.

Table 1: Identification of this compound using UHPLC-HRMS-MS acs.org

| Compound | Retention Time (min) | Molecular Formula | [M+H]+ (Experimental) | [M+H]+ (Calculated) | Mass Error (ppm) |

| This compound | 14.82 | C15H22O3 | 251.1642 | 251.1643 | 0.40 |

LC-MS for Extract Analysis and Compound Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a fundamental technique for the separation, detection, and identification of individual components within a mixture. It has been widely applied in the analysis of plant extracts for the discovery and characterization of natural products. While broader in its application than UHPLC-Q-TOF-MS, LC-MS plays a vital role in the initial screening and identification of compounds like this compound from their natural sources, such as plants from the Artabotrys genus researchgate.netnih.gov. The technique's ability to separate complex mixtures and provide mass information for each component is essential for pinpointing the presence of specific target compounds.

Multivariate Statistical Analysis in Data Interpretation

The large and complex datasets generated by modern analytical techniques, particularly in metabolomics, necessitate the use of advanced statistical methods for data interpretation. Multivariate statistical analysis allows researchers to discern patterns and relationships within the data that are not apparent from univariate analysis alone. While direct application of these methods on datasets explicitly featuring this compound is not extensively documented in currently available research, the principles are widely applied in the analysis of plant extracts known to contain this compound.

Partial Least Squares (PLS) and Discriminant Analysis (PLS-DA, OPLS-DA)

Partial Least Squares (PLS) and its discriminant analysis variations (PLS-DA and OPLS-DA) are supervised statistical methods that are used to model the relationship between a set of predictor variables (e.g., mass spectral data) and a response variable (e.g., sample class or biological activity). These techniques are particularly useful for identifying the variables that are most important for discriminating between different groups of samples. In the study of plant extracts containing a multitude of compounds, including this compound, PLS-DA and OPLS-DA can be instrumental in identifying the specific metabolites that contribute most significantly to a particular biological activity or that differentiate between various plant species or geographical locations.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the structure, properties, and reactivity of molecules at the atomic and electronic levels. These in silico methods complement experimental studies by providing insights that can be difficult or impossible to obtain through experimentation alone.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking is instrumental in identifying potential protein targets and elucidating the specific interactions that govern its binding affinity and selectivity. This method allows researchers to screen large libraries of biological targets to hypothesize how this compound might exert its pharmacological effects.

The process involves computationally placing the three-dimensional structure of this compound into the binding site of a target protein. Sophisticated algorithms then calculate the binding energy and score the different binding poses, with lower binding energies typically indicating a more stable protein-ligand complex. These calculations help in understanding the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between this compound and the amino acid residues of the target protein.

While specific molecular docking studies exclusively focused on this compound are not extensively detailed in publicly available research, the methodology has been widely applied to other structurally related endoperoxide compounds, such as artemisinin (B1665778) and its derivatives. These studies have been crucial in understanding their mechanism of action, which is believed to involve the iron-mediated cleavage of the endoperoxide bridge. For this compound, similar studies would be invaluable.

Illustrative Data from a Hypothetical Molecular Docking Study of this compound:

The following table represents the type of data that would be generated from a molecular docking study of this compound against potential parasitic protein targets.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Plasmepsin II | -8.5 | ASP34, GLY36, SER79 | Hydrogen Bond |

| Falcipain-2 | -7.9 | CYS42, HIS174, ASN175 | Hydrogen Bond, Hydrophobic |

| Lactate Dehydrogenase | -7.2 | ARG109, ILE119, VAL138 | Hydrophobic |

This table is for illustrative purposes to demonstrate the potential findings from a molecular docking study on this compound, as specific experimental data is not currently available.

Quantum Mechanical Calculations for Reaction Mechanism Elucidation

Quantum mechanical (QM) calculations are a powerful tool for investigating the electronic structure and reactivity of molecules. nih.gov These methods are essential for elucidating the detailed reaction mechanisms of compounds like this compound at the atomic level. chemrxiv.org For endoperoxide-containing natural products, QM calculations are particularly useful for studying the cleavage of the peroxide bond, which is often the critical step in their biological activity. semanticscholar.org

The proposed mechanism of action for yingzhaosu compounds involves an iron(II)-induced degradation of the endoperoxide bridge. semanticscholar.org This process is thought to generate reactive radical species that can then alkylate and damage essential parasitic proteins. semanticscholar.org QM calculations can model this activation process by determining the energy barriers and reaction pathways for the interaction of this compound with iron(II). These calculations can provide insights into the structure of the transition states and the nature of the resulting radical intermediates.

By employing methods such as Density Functional Theory (DFT), researchers can calculate the energies of reactants, intermediates, transition states, and products. This allows for the construction of a detailed potential energy surface for the reaction, which can clarify the feasibility of a proposed mechanism. While specific QM studies on this compound are scarce, research on similar endoperoxides has utilized these methods to support iron-mediated activation pathways.

Illustrative Findings from a Hypothetical Quantum Mechanical Study on this compound Activation:

| Reaction Step | Method | Calculated Energy Barrier (kcal/mol) | Description |

| Fe(II) Coordination | DFT (B3LYP/6-31G) | 2.5 | Initial binding of ferrous iron to the endoperoxide bridge. |

| O-O Bond Cleavage | DFT (B3LYP/6-31G) | 12.8 | Homolytic cleavage of the peroxide bond to form radical intermediates. |

| Carbon-Centered Radical Formation | DFT (B3LYP/6-31G*) | 5.1 | Intramolecular rearrangement to form a reactive carbon-centered radical. |

This table is a hypothetical representation of data that could be obtained from quantum mechanical calculations on the reaction mechanism of this compound.

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net This technique provides valuable insights into the conformational flexibility and dynamic behavior of molecules like this compound in a simulated biological environment. nih.gov Understanding the conformational landscape of a molecule is crucial as its three-dimensional shape can significantly influence its interaction with biological targets.

In an MD simulation, the forces between atoms are calculated using a force field, and Newton's laws of motion are used to simulate the dynamic evolution of the system. This allows researchers to observe how this compound behaves in solution, how it interacts with solvent molecules, and how its conformation changes over time. Such simulations can reveal the most stable conformations of the molecule and the transitions between different conformational states.

For a molecule like this compound, MD simulations can be used to study its flexibility and how it might adapt its shape to fit into the binding pocket of a target protein. This is particularly important for understanding the principles of ligand-receptor recognition. By simulating the protein-ligand complex, MD can provide a more dynamic picture of the binding interactions identified through molecular docking and can help to assess the stability of these interactions over time.

Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound:

| Simulation Parameter | Value | Description |

| Simulation Time | 100 ns | The total time duration of the simulation. |

| Predominant Conformer | Di-equatorial chair | The most frequently observed three-dimensional arrangement of the molecule. |

| RMSD of Backbone Atoms | 1.2 Å | A measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. |

| Key Torsional Angle Fluctuation | 15° | The degree of rotation around a specific chemical bond, indicating molecular flexibility. |

This table provides an example of the kind of data that would be generated from a molecular dynamics simulation to study the conformational behavior of this compound.

Future Perspectives and Research Directions for Yingzhaosu C

Untapped Potential in Neglected Tropical Diseases Research

Yingzhaosu C's established efficacy against Plasmodium falciparum and P. berghei highlights its potential in combating parasitic diseases. Given that neglected tropical diseases (NTDs) represent a significant global health burden, particularly in tropical and subtropical regions, further investigation into this compound's activity against other parasitic or infectious agents responsible for NTDs is warranted encyclopedia.pubnih.govnih.govresearchgate.netdntb.gov.ua. Traditional uses of the Artabotrys genus also suggest broader antimicrobial properties, with extracts showing activity against bacteria such as Salmonella, Staphylococcus, and Pseudomonas, as well as fungi like Candida albicans and Aspergillus niger encyclopedia.pubnih.gov. These findings suggest that this compound, or its derivatives, could potentially be explored for their efficacy against a range of pathogens relevant to NTDs, such as Leishmania donovani encyclopedia.pubnih.gov. Future research should focus on systematic screening of this compound against a panel of NTD-causing pathogens and identifying specific molecular targets.

Development of Novel Synthetic Methodologies and Bioinspired Derivatives

The synthesis of this compound has been a subject of considerable chemical interest, with several total synthesis routes developed, often starting from precursors like (S)-limonene mdpi.comresearchgate.netnih.govacs.org. While these syntheses have provided access to the compound and its analogs, such as C14-epi-yingzhaosu A, there is scope for developing more efficient, cost-effective, and environmentally friendly synthetic methodologies mdpi.comresearchgate.netresearchgate.netrsc.org. Research could focus on optimizing existing routes, exploring novel catalytic approaches, or employing bioinspired synthesis strategies that mimic natural biosynthetic pathways. Furthermore, the structural framework of this compound, particularly its endoperoxide moiety, serves as a valuable template for designing novel derivatives. Analogues of Yingzhaosu A and C have been explored, aiming to enhance potency, improve pharmacokinetic profiles, and potentially broaden their spectrum of activity nih.govmdpi.comresearchgate.nettandfonline.comnih.govresearchgate.net. Future efforts should concentrate on structure-activity relationship (SAR) studies to identify key structural features responsible for biological activity and guide the synthesis of optimized derivatives for specific therapeutic targets.

Deeper Elucidation of Cellular and Molecular Mechanisms of Action

The proposed mechanism of action for Yingzhaosu A, which is likely shared by this compound, involves iron(II)-induced degradation, leading to the formation of reactive alkylating species (an unsaturated ketone and a cyclohexyl radical) that target vital parasitic proteins nih.govmdpi.comresearchgate.net. Bioreductive activation by heme iron complexes is also implicated nih.govmdpi.comresearchgate.net. While this provides a foundational understanding, a deeper elucidation of its cellular and molecular mechanisms is crucial. Future research should aim to:

Identify the specific parasitic or cellular proteins that this compound interacts with and modifies.

Investigate the precise signaling pathways that are modulated by this compound in target cells.

Explore whether its antitumor activity involves similar radical-generating mechanisms or distinct pathways, such as those related to cell cycle regulation or apoptosis.

Utilize advanced biochemical and biophysical techniques to characterize the interaction of this compound with its targets.

Exploration of New Biological Activities Beyond Antimalarial and Antitumor Effects

Beyond its established antimalarial and antitumor properties, this compound and related compounds from Artabotrys species have been associated with antioxidant, anti-inflammatory, and antiproliferative effects encyclopedia.pubresearchgate.netmdpi.commdpi.com. The plant extracts themselves have been traditionally used for a wider range of ailments, including microbial infections, ulcers, and hepatic disorders encyclopedia.pubnih.gov. This suggests that this compound may possess a broader spectrum of biological activities that remain largely unexplored. Future research directions should include:

Systematic screening of this compound against diverse biological targets and disease models, including viral infections, bacterial pathogens, and inflammatory conditions.

Investigating its potential in neurodegenerative diseases or metabolic disorders, given the broad bioactivities often associated with sesquiterpenoids.

Exploring its potential as an immunomodulatory agent.

Application of Systems Biology and Omics Technologies in Understanding this compound Biology

The complex nature of drug-target interactions and biological responses necessitates the application of advanced technologies like systems biology and omics profiling (genomics, transcriptomics, proteomics, metabolomics) mdpi.comuic.edufrontiersin.orgnih.govnih.gov. These approaches can provide a holistic understanding of how this compound functions within biological systems, potentially uncovering novel mechanisms of action, identifying biomarkers for efficacy or resistance, and revealing new therapeutic applications. Future research could leverage these technologies to:

Conduct transcriptomic and proteomic analyses of cells treated with this compound to identify global changes in gene and protein expression, thereby mapping affected pathways.

Employ metabolomics to understand how this compound influences cellular metabolism and to identify metabolic signatures associated with its activity or toxicity.

Integrate data from multiple omics platforms to build comprehensive models of this compound's biological effects, facilitating network pharmacology approaches.

Utilize genomics to identify potential genetic predispositions or resistance mechanisms in target organisms or cell lines.

常见问题

Q. How can researchers investigate synergistic effects between this compound and other bioactive compounds?

- Methodological Answer : Employ combination index (CI) analysis via Chou-Talalay assays, testing fixed-ratio dilutions across cell lines. Isobolograms and dose-effect matrices quantify synergism, while transcriptomic profiling (e.g., RNA-seq) can uncover mechanistic interactions. Replicate experiments across biological triplicates to ensure robustness .

Guidelines for Data Presentation

- Tables : Include comparative tables for synthesis yields (e.g., solvent vs. catalyst combinations) or bioactivity data (e.g., IC₅₀ values across cell lines), referencing primary studies .

- Figures : Use scatter plots for stability degradation trends or heatmaps for synergistic effects, adhering to journal formatting standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。